![molecular formula C23H28N2OSi B12605214 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine CAS No. 917486-80-7](/img/structure/B12605214.png)
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine is a chemical compound that features a benzene ring substituted with a tert-butyl(diphenyl)silyl group and two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is catalyzed by agents like DMAP or imidazole . The protected intermediate is then subjected to further reactions to introduce the amine groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar protection and substitution reactions on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The silyl group can be substituted under specific conditions, often involving fluoride sources like TBAF or TAS-F.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Fluoride sources like TBAF or TAS-F are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield various amine derivatives.
Aplicaciones Científicas De Investigación
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicine: Could be used in the development of pharmaceuticals, particularly those requiring specific protection and deprotection strategies.
Industry: Utilized in the synthesis of advanced materials and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action for 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, protecting sensitive hydroxyl groups from unwanted reactions. This protection is particularly useful in multi-step organic syntheses where selective deprotection is required .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Another silyl protecting group, but with different steric and electronic properties.
Trimethylsilyl chloride: A less bulky silyl protecting group, often used for simpler protection needs.
Triisopropylsilyl chloride: Provides greater steric hindrance compared to trimethylsilyl chloride but less than tert-butyl(diphenyl)silyl chloride.
Uniqueness
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine is unique due to its combination of steric bulk and electronic properties, making it particularly resistant to acidic hydrolysis and nucleophilic attack. This makes it a valuable protecting group in complex organic syntheses where selective protection and deprotection are crucial .
Propiedades
Número CAS |
917486-80-7 |
|---|---|
Fórmula molecular |
C23H28N2OSi |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]benzene-1,2-diamine |
InChI |
InChI=1S/C23H28N2OSi/c1-23(2,3)27(19-10-6-4-7-11-19,20-12-8-5-9-13-20)26-17-18-14-15-21(24)22(25)16-18/h4-16H,17,24-25H2,1-3H3 |
Clave InChI |
XCGLLBVAODVVRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=C(C=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


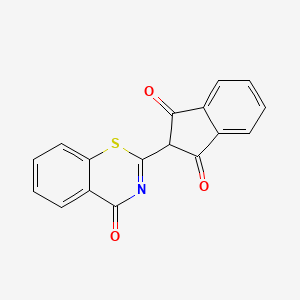
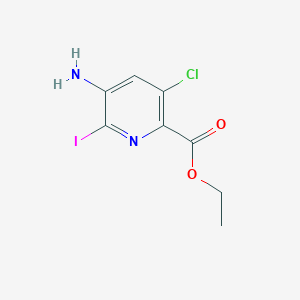

![3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605168.png)
![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)

![Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12605181.png)
![2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B12605182.png)

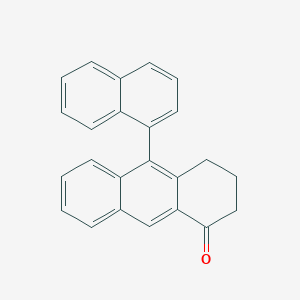
![3,3'-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole)](/img/structure/B12605188.png)
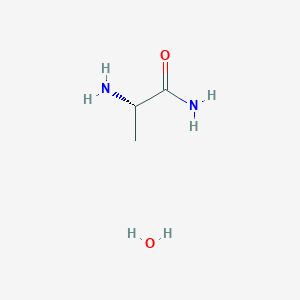
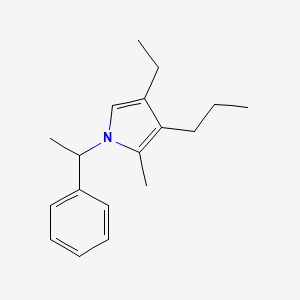
![1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid](/img/structure/B12605200.png)
